molecular formula C8H11N3O2S B2797631 4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1823226-96-5

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2797631
CAS No.: 1823226-96-5
M. Wt: 213.26
InChI Key: OULARNDFQIGKID-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that features a pyrimidine ring fused to a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of pyrimidine derivatives with thiomorpholine under specific conditions. One common method involves the use of oxidative dehydrogenation and annulation reactions. For instance, a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization can be employed . The reaction conditions often include the use of catalysts such as copper and reagents like 4-HO-TEMPO .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiomorpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine-based compounds and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

4-pyrimidin-2-yl-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c12-14(13)6-4-11(5-7-14)8-9-2-1-3-10-8/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULARNDFQIGKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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